molecular formula C11H18N2 B15092708 4-{2-[Ethyl(methyl)amino]ethyl}aniline

4-{2-[Ethyl(methyl)amino]ethyl}aniline

Cat. No.: B15092708
M. Wt: 178.27 g/mol
InChI Key: ZQVLMCKLNOXWQI-UHFFFAOYSA-N
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Description

4-{2-[Ethyl(methyl)amino]ethyl}aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aniline group substituted with an ethyl(methyl)aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[Ethyl(methyl)amino]ethyl}aniline typically involves the reaction of aniline with ethyl(methyl)aminoethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of aniline attacks the electrophilic carbon of the ethyl(methyl)aminoethyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or ruthenium complexes, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-{2-[Ethyl(methyl)amino]ethyl}aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{2-[Ethyl(methyl)amino]ethyl}aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[Ethyl(methyl)amino]ethyl}aniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[Ethyl(methyl)amino]ethyl}aniline is unique due to the presence of both ethyl and methyl groups in its side chain, which can influence its chemical reactivity and biological activity.

Biological Activity

4-{2-[Ethyl(methyl)amino]ethyl}aniline, a compound with the molecular formula C₁₃H₁₈N₂, has garnered attention in medicinal chemistry due to its structural features that facilitate interactions with biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by an aniline moiety linked to an ethyl(methyl)amino group. Its structural complexity allows for various interactions within biological systems, making it a candidate for further pharmacological exploration.

Property Value
Molecular FormulaC₁₃H₁₈N₂
Molecular Weight206.30 g/mol
Functional GroupsAniline, Amine
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of the Aniline Derivative : Starting from an appropriate aniline precursor.
  • Alkylation : Using ethyl and methyl halides to introduce the ethyl(methyl)amino group.
  • Purification : Employing techniques such as recrystallization or chromatography to obtain high-purity product.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis .
  • Neuropharmacological Effects : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders .
  • Antimicrobial Properties : Preliminary investigations indicate that this compound may possess antimicrobial activity against various pathogens.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the efficacy of similar compounds in inhibiting cancer cell lines, demonstrating a dose-dependent response with IC50 values indicating effective concentrations for therapeutic use .
    • The mechanism of action was linked to the modulation of apoptosis-related proteins.
  • Neuropharmacological Evaluation :
    • Research involving animal models suggested that the compound could influence serotonin and dopamine levels, indicating potential as an antidepressant or anxiolytic agent .
  • Antimicrobial Testing :
    • In vitro assays revealed that this compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound Name Structure Features Notable Biological Activity
4-(2-Aminoethyl)anilineSimple amino groupUsed in polycondensation reactions
N-(Cyclopropyl)methylanilineLacks ethylene linkageFocused on cyclopropane interactions
2-(4-Aminophenyl)ethylamineSimilar amine structurePotential applications in pharmaceuticals

The distinct combination of ethyl and methyl groups in this compound may enhance its biological activity compared to simpler analogues.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

4-[2-[ethyl(methyl)amino]ethyl]aniline

InChI

InChI=1S/C11H18N2/c1-3-13(2)9-8-10-4-6-11(12)7-5-10/h4-7H,3,8-9,12H2,1-2H3

InChI Key

ZQVLMCKLNOXWQI-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CCC1=CC=C(C=C1)N

Origin of Product

United States

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